CaSR antagonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

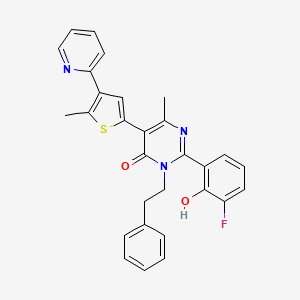

Structure

3D Structure

Properties

Molecular Formula |

C29H24FN3O2S |

|---|---|

Molecular Weight |

497.6 g/mol |

IUPAC Name |

2-(3-fluoro-2-hydroxyphenyl)-6-methyl-5-(5-methyl-4-pyridin-2-ylthiophen-2-yl)-3-(2-phenylethyl)pyrimidin-4-one |

InChI |

InChI=1S/C29H24FN3O2S/c1-18-26(25-17-22(19(2)36-25)24-13-6-7-15-31-24)29(35)33(16-14-20-9-4-3-5-10-20)28(32-18)21-11-8-12-23(30)27(21)34/h3-13,15,17,34H,14,16H2,1-2H3 |

InChI Key |

LPCZOMPPQPNCTF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(C(=N1)C2=C(C(=CC=C2)F)O)CCC3=CC=CC=C3)C4=CC(=C(S4)C)C5=CC=CC=N5 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of CaSR Antagonist-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of CaSR antagonist-1, a potent modulator of the Calcium-Sensing Receptor (CaSR). The document details the rationale behind its development, its synthesis, and the key experimental protocols used for its characterization, with a focus on overcoming the pregnane X receptor (PXR) liability for improved drug development potential. All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through diagrams.

Introduction to the Calcium-Sensing Receptor (CaSR) and its Antagonists

The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1] Located primarily in the parathyroid gland and kidneys, it detects extracellular calcium levels and modulates parathyroid hormone (PTH) secretion.[1][2] High calcium levels activate the CaSR, inhibiting PTH release, while low levels reduce its activation, stimulating PTH secretion to raise blood calcium.[2]

CaSR antagonists, also known as calcilytics, inhibit the CaSR, effectively signaling a state of low calcium to the body.[2] This leads to an increase in PTH secretion, which in turn stimulates bone formation. This mechanism makes CaSR antagonists promising therapeutic agents for conditions like osteoporosis. The discovery of "this compound" (referred to as compound 1 in the primary literature) represents a significant advancement in this area, focusing on overcoming common challenges in drug development such as PXR activation, which can lead to drug-drug interactions.

Discovery of this compound: A Rational Design Approach

The discovery of this compound was driven by the need to develop a potent CaSR antagonist with a reduced risk of drug-drug interactions mediated by the pregnane X receptor (PXR). PXR is a nuclear receptor that regulates the expression of drug-metabolizing enzymes, and its activation can lead to the rapid clearance of co-administered drugs.

The development process involved a rational design approach to mitigate PXR activation while maintaining high affinity for the CaSR. This led to the identification of a pyrimidinone scaffold as a promising starting point. Through iterative chemical modifications and biological testing, researchers were able to identify this compound as a lead compound with a favorable pharmacological profile.

The general workflow for the discovery and optimization of this compound is outlined below:

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following is a general schematic representation of the synthesis. For detailed, step-by-step instructions, please refer to the primary literature.

A detailed, step-by-step synthesis protocol is proprietary and can be found in the supporting information of the primary research article by Ramanjulu JM, et al. This guide provides a high-level overview of the synthetic strategy.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from the primary literature.

Table 1: In Vitro Activity of this compound

| Compound | CaSR IC50 (nM) | hPXR Gene Reporter Assay EC50 (µM) |

| This compound | 50 | >50 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C29H24FN3O2S |

| Molecular Weight | 497.58 g/mol |

| CAS Number | 1219811-83-2 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

CaSR Antagonist Activity Assay (FLIPR-based)

This assay measures the ability of a compound to block the increase in intracellular calcium concentration ([Ca2+]i) in response to a CaSR agonist.

Cell Line: HEK293 cells stably expressing the human CaSR.

Methodology:

-

Cell Plating: Seed HEK293-hCaSR cells in 384-well black-walled, clear-bottom plates and grow to confluence.

-

Dye Loading: Wash the cells with assay buffer and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) at 37°C for 1 hour.

-

Compound Addition: Add varying concentrations of the test compound (e.g., this compound) to the wells and incubate for a specified period.

-

Agonist Stimulation: Add a known CaSR agonist (e.g., a high concentration of extracellular calcium or a positive allosteric modulator) to the wells.

-

Fluorescence Reading: Measure the change in fluorescence intensity over time using a Fluorometric Imaging Plate Reader (FLIPR).

-

Data Analysis: The IC50 value is calculated by determining the concentration of the antagonist that inhibits 50% of the maximal response induced by the agonist.

PXR Activation Assay (Gene Reporter Assay)

This assay determines the extent to which a compound activates the pregnane X receptor, a key regulator of drug metabolism enzymes.

Cell Line: A suitable host cell line (e.g., HepG2) co-transfected with a PXR expression vector and a reporter vector containing a PXR-responsive element linked to a reporter gene (e.g., luciferase).

Methodology:

-

Cell Plating and Transfection: Plate the host cells and transfect them with the PXR and reporter plasmids.

-

Compound Treatment: After an incubation period to allow for gene expression, treat the cells with varying concentrations of the test compound. A known PXR agonist (e.g., rifampicin) is used as a positive control.

-

Incubation: Incubate the cells for 24-48 hours to allow for PXR activation and reporter gene expression.

-

Lysis and Reporter Gene Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Data Analysis: The EC50 value, the concentration at which the compound elicits 50% of its maximal effect, is determined. The results are often expressed as a percentage of the response to the positive control.

CaSR Signaling Pathway

The Calcium-Sensing Receptor, upon activation by extracellular calcium or other agonists, initiates a cascade of intracellular signaling events. These pathways are crucial for its physiological functions. CaSR antagonists block these signaling cascades.

Conclusion

This compound is a potent and selective antagonist of the Calcium-Sensing Receptor, developed through a rational design approach to minimize PXR-mediated drug-drug interactions. Its favorable in vitro profile makes it a valuable tool for further research into the therapeutic potential of CaSR antagonism, particularly in the context of bone disorders like osteoporosis. The detailed experimental protocols and data provided in this guide serve as a comprehensive resource for researchers in the field of drug discovery and development.

References

The Agonist Within the Antagonist: A Technical Guide to the Structure-Activity Relationship of CaSR Antagonist-1 and the Mitigation of PXR-Mediated Liabilities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel pyrimidinone series of Calcium-Sensing Receptor (CaSR) antagonists, exemplified by the potent molecule, CaSR antagonist-1. A critical challenge in the development of this series was the concurrent activation of the Pregnane X Receptor (PXR), a key regulator of drug metabolism enzymes, which can lead to undesirable drug-drug interactions. This document details the SAR for both CaSR antagonism and PXR activation, outlining the successful molecular modifications that uncoupled these two activities. Furthermore, it provides comprehensive experimental protocols for the key in vitro and in vivo assays essential for characterizing such compounds.

Introduction: The Therapeutic Potential and Challenges of CaSR Antagonism

The Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor, plays a pivotal role in maintaining calcium homeostasis. Antagonism of the CaSR, leading to a transient increase in parathyroid hormone (PTH) secretion, represents a promising therapeutic strategy for osteoporosis. However, the development of orally bioavailable CaSR antagonists has been hampered by off-target activities. The pyrimidinone scaffold emerged as a potent CaSR antagonist series; however, the lead compound, this compound, was also identified as a potent activator of PXR. This off-target activity presented a significant hurdle, as PXR activation can induce the expression of cytochrome P450 enzymes, particularly CYP3A4, altering the metabolism of co-administered drugs. This guide elucidates the successful navigation of this challenge through rational drug design.

Structure-Activity Relationship (SAR) Studies

The core of this investigation focused on modifying the pyrimidinone scaffold to retain CaSR antagonist potency while eliminating PXR activation. The key structural components of the lead compound, this compound (referred to as compound 1 in the primary literature), and its analogs are the pyrimidinone core, a C2-aryl substituent, and a C5-linker connected to a substituted phenyl ring.

Data Presentation: SAR of Pyrimidinone Analogs

The following table summarizes the quantitative SAR data for key compounds in this series, highlighting the interplay between CaSR antagonism and PXR activation.

| Compound | R¹ (C2-position) | R² (C5-linker) | CaSR Antagonism IC₅₀ (nM)[1] | hPXR Activation EC₅₀ (µM)[1] | hPXR Max Activation (%)[1] |

| 1 (this compound) | 2-F-Ph | -(CH₂)₂-O-(4-CF₃-Ph) | 50 | 2.5 | 85 |

| 2 | 2-Cl-Ph | -(CH₂)₂-O-(4-CF₃-Ph) | 45 | 1.8 | 90 |

| 3 | 2-Me-Ph | -(CH₂)₂-O-(4-CF₃-Ph) | 60 | 3.1 | 80 |

| 4 | Ph | -(CH₂)₂-O-(4-CF₃-Ph) | 150 | >10 | <10 |

| 5 | 2-F-Ph | -(CH₂)₃-O-(4-CF₃-Ph) | 75 | 5.2 | 65 |

| 6 | 2-F-Ph | -(CH₂)₂-S-(4-CF₃-Ph) | 90 | 8.1 | 40 |

| 7 | 2-F-Ph | -(CH₂)₂-O-(3-CF₃-Ph) | 55 | 3.0 | 82 |

| 8 | 2-F-Ph | -(CH₂)₂-O-(4-CN-Ph) | 48 | >10 | <5 |

Key Findings from SAR Studies:

-

C2-Aryl Substitution: Small electron-withdrawing or small alkyl groups at the ortho position of the C2-phenyl ring (compounds 1 , 2 , 3 ) are well-tolerated for CaSR antagonism but lead to potent PXR activation. Removal of the ortho-substituent (compound 4 ) significantly reduces both CaSR and PXR activity, suggesting a key interaction in both binding pockets.

-

Linker Modification: Extending the alkyl chain of the linker (compound 5 ) or replacing the ether with a thioether (compound 6 ) resulted in a decrease in both CaSR potency and PXR activation.

-

Terminal Phenyl Substitution: Modification of the substitution pattern on the terminal phenyl ring from para to meta (compound 7 ) had a minimal impact on either activity. However, replacing the trifluoromethyl group with a cyano group (compound 8 ) led to a dramatic reduction in PXR activation while maintaining potent CaSR antagonism. This discovery was the key to uncoupling the two activities.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

In Vitro CaSR Antagonism: Intracellular Calcium Mobilization Assay (FLIPR)

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by an agonist (extracellular Ca²⁺) in cells expressing the CaSR.

Materials:

-

HEK293 cells stably expressing the human CaSR (HEK293-CaSR).

-

Assay buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Fluo-4 AM calcium indicator dye.

-

Probenecid.

-

Test compounds and a reference CaSR antagonist.

-

384-well black-walled, clear-bottom assay plates.

-

Fluorometric Imaging Plate Reader (FLIPR).

Protocol:

-

Cell Plating: Seed HEK293-CaSR cells into 384-well plates at a density of 20,000 cells/well in culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Dye Loading: Aspirate the culture medium and add 40 µL of assay buffer containing Fluo-4 AM (2 µM) and probenecid (2.5 mM). Incubate for 1 hour at 37°C.

-

Compound Preparation: Prepare serial dilutions of test compounds in assay buffer.

-

Assay Procedure: a. Wash the cells twice with 40 µL of assay buffer. b. Add 20 µL of the diluted test compounds to the respective wells and incubate for 15 minutes at room temperature. c. Place the plate in the FLIPR instrument. d. Initiate fluorescence reading and establish a baseline for 10 seconds. e. Add 20 µL of a Ca²⁺ solution (EC₈₀ concentration, typically around 1.5 mM) to all wells simultaneously using the FLIPR's integrated pipettor. f. Continue to record the fluorescence signal for 120 seconds.

-

Data Analysis: The antagonist effect is measured as the inhibition of the Ca²⁺-induced fluorescence signal. Calculate IC₅₀ values by fitting the concentration-response data to a four-parameter logistic equation.

In Vitro PXR Activation: Reporter Gene Assay

This assay quantifies the ability of a compound to activate the human Pregnane X Receptor (hPXR), leading to the expression of a reporter gene (e.g., luciferase).

Materials:

-

HepG2 cells.

-

Expression plasmid for full-length hPXR.

-

Reporter plasmid containing a luciferase gene under the control of a PXR-responsive element (e.g., from the CYP3A4 promoter).

-

Transfection reagent.

-

Rifampicin (positive control).

-

Luciferase assay substrate.

-

96-well white, opaque assay plates.

-

Luminometer.

Protocol:

-

Transfection: Co-transfect HepG2 cells with the hPXR expression plasmid and the reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions. Plate the transfected cells in 96-well plates.

-

Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds or rifampicin.

-

Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.

-

Luciferase Assay: a. Aspirate the medium and lyse the cells. b. Add the luciferase assay substrate to each well. c. Measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., cell viability assay). Calculate EC₅₀ values and the maximum activation relative to the positive control (rifampicin) from the concentration-response curves.

In Vivo Pharmacodynamic Study: Parathyroid Hormone (PTH) Response in Rats

This study assesses the ability of a CaSR antagonist to induce a transient increase in plasma PTH levels in a rodent model.

Materials:

-

Male Sprague-Dawley rats.

-

Test compound formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

-

Anesthesia.

-

Blood collection supplies (e.g., EDTA-coated tubes).

-

Rat PTH ELISA kit.

Protocol:

-

Acclimatization: Acclimatize the rats for at least one week before the study.

-

Dosing: Administer the test compound orally (p.o.) or intravenously (i.v.) at the desired dose.

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from a suitable vessel (e.g., tail vein) at multiple time points (e.g., pre-dose, 0.5, 1, 2, 4, 6, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

-

PTH Measurement: Quantify the concentration of intact PTH in the plasma samples using a rat-specific ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the plasma PTH concentration versus time for each treatment group. Analyze the area under the curve (AUC) and the maximum concentration (Cmax) of the PTH response.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows described in this guide.

Caption: CaSR Signaling Pathway and Point of Antagonist Intervention.

Caption: Workflow for CaSR Antagonist Drug Discovery and Development.

Conclusion

The successful development of a potent and selective CaSR antagonist from the pyrimidinone series demonstrates the power of rational drug design in overcoming significant off-target liabilities. The critical discovery that a cyano substituent on the terminal phenyl ring could abrogate PXR activation while preserving CaSR antagonism highlights the subtle structural modifications that can dramatically alter a compound's pharmacological profile. The detailed experimental protocols and SAR data presented herein provide a comprehensive resource for researchers in the field of CaSR modulation and, more broadly, for medicinal chemists tackling the challenge of off-target receptor activation. This work underscores the importance of a multi-faceted approach, combining potent in vitro assays with relevant in vivo models, to guide the optimization of lead compounds into viable clinical candidates.

References

The Pharmacology of Novel Calcilytics: A Technical Guide

An In-depth Examination of Calcium-Sensing Receptor Antagonists for Researchers and Drug Development Professionals

Introduction

Calcilytics are a class of small molecule allosteric antagonists of the calcium-sensing receptor (CaSR), a G-protein coupled receptor (GPCR) that plays a pivotal role in systemic calcium homeostasis.[1][2] By inhibiting the CaSR, calcilytics effectively "trick" the parathyroid gland into perceiving low blood calcium levels, thereby stimulating the transient secretion of parathyroid hormone (PTH).[3][4] This mechanism of action has positioned calcilytics as potential therapeutic agents for a variety of conditions, most notably osteoporosis and, more recently, rare genetic disorders such as autosomal dominant hypocalcemia (ADH).[1]

Initially developed with the goal of providing an oral anabolic therapy for osteoporosis, the clinical development of several early calcilytics for this indication was halted due to a lack of efficacy. However, the potent and selective nature of these compounds has led to their repurposing for conditions characterized by hypocalcemia and hypercalciuria. This technical guide provides a comprehensive overview of the pharmacology of novel calcilytics, with a focus on their mechanism of action, key experimental assays used for their characterization, and the underlying signaling pathways.

Quantitative Pharmacology of Selected Calcilytics

The following tables summarize the in vitro potency and pharmacokinetic parameters of several key calcilytic compounds. This data is essential for comparing the pharmacological profiles of these molecules and for guiding future drug development efforts.

| Compound | Target | Assay System | Potency (IC50/EC50) | Reference |

| NPS 2143 | Human CaSR | HEK 293 cells (intracellular Ca2+ mobilization) | IC50: 43 nM | |

| Bovine Parathyroid Cells (PTH secretion) | EC50: 41 nM | |||

| Encaleret (CLTX-305/JTT-305/MK-5442) | Human CaSR | Not Specified | IC50: 12 nM | |

| Ronacaleret (SB-751689) | OATP1B1 | In vitro uptake assay | IC50: 11 µM | |

| OATP2B1 | In vitro uptake assay | IC50: 12 µM | ||

| AXT914 | Mutant Human CaSR (L723Q) | HEK 293 cells (intracellular Ca2+ response) | Effective at 10 nM |

| Compound | Species | Key Pharmacokinetic Parameters | Reference |

| Ronacaleret | Human | Terminal half-life: 4-5 hours | |

| AXT914 | Human | Well-tolerated in single and multiple doses |

Core Experimental Protocols

The characterization of novel calcilytics relies on a suite of in vitro and in vivo assays. The following sections provide detailed methodologies for two fundamental experiments.

Intracellular Calcium Mobilization Assay in HEK293 Cells

This assay is a primary screening method to determine the antagonist activity of a compound at the CaSR. Human Embryonic Kidney 293 (HEK293) cells are commonly used as they can be readily transfected to express the human CaSR.

Objective: To measure the ability of a test compound to inhibit the increase in intracellular calcium ([Ca2+]i) induced by a CaSR agonist (e.g., extracellular Ca2+).

Materials:

-

HEK293 cells stably or transiently expressing the human CaSR

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

CaSR agonist (e.g., CaCl2 solution)

-

Test calcilytic compounds

-

96- or 384-well black-walled, clear-bottom microplates

-

Fluorescence plate reader with automated liquid handling (e.g., FLIPR)

Procedure:

-

Cell Culture and Plating: Culture HEK293-CaSR cells to ~80-90% confluency. Seed the cells into the microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading: Wash the cells with assay buffer. Load the cells with the calcium-sensitive dye solution (e.g., Fura-2 AM in assay buffer) and incubate in the dark at 37°C for a specified time (e.g., 60 minutes).

-

Compound Incubation: Wash the cells to remove excess dye. Add the test calcilytic compounds at various concentrations to the wells and incubate for a predetermined period.

-

Agonist Stimulation and Data Acquisition: Place the microplate in the fluorescence plate reader. Simultaneously add the CaSR agonist (e.g., CaCl2 to a final concentration that elicits a submaximal response) to all wells and begin kinetic fluorescence reading.

-

Data Analysis: The change in fluorescence intensity over time reflects the change in [Ca2+]i. The inhibitory effect of the test compound is calculated as a percentage of the response seen with the agonist alone. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Parathyroid Hormone (PTH) Secretion Assay in Dispersed Bovine Parathyroid Cells

This ex vivo assay provides a more physiologically relevant measure of a calcilytic's ability to stimulate PTH secretion.

Objective: To quantify the amount of PTH secreted from primary parathyroid cells in response to treatment with a test compound.

Materials:

-

Fresh bovine parathyroid glands

-

Digestion solution (e.g., collagenase and DNase in a buffered salt solution)

-

Incubation buffer with varying concentrations of extracellular calcium

-

Test calcilytic compounds

-

Centrifuge

-

PTH ELISA kit

Procedure:

-

Cell Dispersion: Mince the parathyroid glands and digest the tissue with the digestion solution to obtain a single-cell suspension.

-

Cell Culture: Wash and resuspend the dispersed cells in incubation buffer.

-

Compound Treatment: Aliquot the cell suspension into tubes containing different concentrations of the test calcilytic compound and varying concentrations of extracellular calcium.

-

Incubation: Incubate the cells at 37°C for a defined period (e.g., 1-3 hours).

-

Sample Collection: Pellet the cells by centrifugation and collect the supernatant.

-

PTH Quantification: Measure the concentration of PTH in the supernatant using a commercially available PTH ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the concentration of secreted PTH against the concentration of the test compound to determine the EC50 value.

Visualizing the Molecular Mechanisms

To understand the pharmacological effects of calcilytics, it is crucial to visualize their interaction with the CaSR and the subsequent downstream signaling events.

Calcium-Sensing Receptor (CaSR) Signaling Pathway

Calcilytics act as negative allosteric modulators of the CaSR. Upon binding of extracellular calcium, the CaSR undergoes a conformational change that activates intracellular signaling cascades primarily through the Gq/11 and Gi/o pathways. Calcilytics prevent this activation.

Caption: CaSR signaling cascade initiated by extracellular calcium and inhibited by calcilytics.

Experimental Workflow for Calcilytic Compound Screening

The process of identifying and characterizing novel calcilytics involves a multi-step workflow, from initial high-throughput screening to more detailed functional assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Pharmacology of the calcium sensing receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. endocrine-abstracts.org [endocrine-abstracts.org]

- 4. Calcilytic compounds: potent and selective Ca2+ receptor antagonists that stimulate secretion of parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

Therapeutic Potential of CaSR Antagonists in Bone Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The calcium-sensing receptor (CaSR), a G-protein coupled receptor, is a critical regulator of systemic calcium homeostasis, primarily through its actions in the parathyroid glands and kidneys.[1][2] Emerging evidence has highlighted the direct role of CaSR in bone cells, including osteoblasts and osteoclasts, making it a promising therapeutic target for metabolic bone diseases such as osteoporosis.[1] CaSR antagonists, also known as calcilytics, represent a novel class of molecules that can modulate bone metabolism. This technical guide explores the therapeutic potential of CaSR antagonists, with a focus on "CaSR antagonist-1," a representative research compound. We will delve into the mechanism of action, summarize preclinical and clinical findings, provide detailed experimental protocols, and visualize key signaling pathways and workflows.

Introduction to CaSR and its Role in Bone Metabolism

The CaSR is expressed on the surface of various cells involved in bone and mineral homeostasis. In the parathyroid gland, it senses extracellular calcium levels and modulates the secretion of parathyroid hormone (PTH).[3][4] In bone, CaSR is present on osteoblasts, the bone-forming cells, and osteoclasts, the bone-resorbing cells. The activation of CaSR in these cells can influence their proliferation, differentiation, and survival, thereby directly impacting bone remodeling.

CaSR antagonists are small molecules that inhibit the CaSR. By blocking the receptor, they can induce a transient increase in endogenous PTH secretion, which, when intermittent, can have an anabolic effect on bone. This mechanism forms the basis for their investigation as potential treatments for osteoporosis. "this compound" is a potent CaSR antagonist with an IC50 of 50 nM, positioning it as a valuable tool for preclinical research in this area.

Mechanism of Action of CaSR Antagonists in Bone

The therapeutic effect of CaSR antagonists on bone is believed to be mediated through two primary mechanisms:

-

Indirect Action via PTH Secretion: CaSR antagonists block the CaSR on parathyroid cells, mimicking a state of hypocalcemia. This leads to a rapid and transient release of PTH. Intermittent elevations in PTH are known to stimulate bone formation by promoting osteoblast activity and survival.

-

Direct Action on Bone Cells: CaSR is also expressed on osteoblasts and osteoclasts. While the direct effects of CaSR antagonists on these cells are still under investigation, it is hypothesized that they may modulate local signaling pathways to favor bone formation over resorption.

Signaling Pathways

Antagonism of the CaSR in bone cells can modulate several downstream signaling pathways. The primary signaling cascade initiated by CaSR activation involves G-protein coupling, particularly to Gq/11 and Gi. Antagonism of this receptor would therefore be expected to inhibit these pathways.

In osteoclasts, CaSR signaling can influence differentiation and activity, in part through the NF-κB pathway. Antagonism of CaSR may therefore modulate osteoclastogenesis.

Quantitative Data from Preclinical and Clinical Studies

While specific data for "this compound" is limited to its in vitro potency, studies on other CaSR antagonists, such as Ronacaleret, provide valuable insights into the potential effects on bone metabolism.

Table 1: Clinical Trial Data for Ronacaleret in Postmenopausal Women with Low Bone Mineral Density (12-month study)

| Parameter | Ronacaleret (100-400 mg/day) | Teriparatide (20 µ g/day ) | Alendronate (70 mg/week) |

| Lumbar Spine BMD (% change) | +0.3% to +1.6% | +9.1% | +4.5% |

| Total Hip BMD (% change) | Decrease | Increase | Increase |

| Femoral Neck BMD (% change) | Decrease | Increase | Increase |

| Bone Turnover Markers | Increased | Increased | Decreased |

Data sourced from a randomized, placebo-controlled, dose-ranging trial.

Table 2: Preclinical Data for a Calcilytic in Ovariectomized (OVX) Mice (12-week study)

| Parameter | Control (OVX) | Calcilytic (20 mg/kg) | Calcilytic (50 mg/kg) | Teriparatide (20 µg/kg) |

| Total Bone Mineral Density | Baseline | Significantly Higher | Significantly Higher | Significantly Higher |

| Bglap2 mRNA Expression | Baseline | Upregulated | Upregulated | Upregulated |

| Runx2 mRNA Expression | Baseline | Upregulated | Upregulated | Upregulated |

This study demonstrates the bone-anabolic potential of a CaSR antagonist in a preclinical model of postmenopausal osteoporosis.

Experimental Protocols

The following are generalized protocols for evaluating the therapeutic potential of a CaSR antagonist like "this compound" in bone metabolism.

In Vitro Assays

-

Cell Culture: Culture pre-osteoblastic cells (e.g., MC3T3-E1) in α-MEM supplemented with 10% FBS and antibiotics.

-

Induction of Differentiation: At confluence, switch to an osteogenic differentiation medium containing ascorbic acid and β-glycerophosphate.

-

Treatment: Treat cells with varying concentrations of "this compound" or vehicle control.

-

Alkaline Phosphatase (ALP) Staining and Activity: After 7-10 days, fix the cells and stain for ALP, a marker of early osteoblast differentiation. Quantify ALP activity using a colorimetric assay.

-

Mineralization Assay (Alizarin Red S Staining): After 21-28 days, fix the cells and stain with Alizarin Red S to visualize mineralized matrix deposition. Quantify the staining by extracting the dye and measuring its absorbance.

-

Cell Culture: Isolate bone marrow macrophages (BMMs) from mice and culture them in the presence of M-CSF.

-

Induction of Differentiation: To induce osteoclast differentiation, add RANKL to the culture medium.

-

Treatment: Treat the cells with "this compound" or vehicle control.

-

TRAP Staining: After 5-7 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker of osteoclasts.

-

Quantification: Count the number of TRAP-positive multinucleated cells (≥3 nuclei) to assess osteoclast formation.

In Vivo Studies

-

Animal Model: Perform bilateral ovariectomy on female rodents (e.g., rats or mice) to induce estrogen deficiency and subsequent bone loss. A sham-operated group will serve as a control.

-

Treatment: After a period of bone loss, treat the OVX animals with "this compound" (e.g., via oral gavage) or vehicle control daily for a specified duration (e.g., 12 weeks). A positive control group treated with an established anabolic agent like teriparatide should be included.

-

Bone Mineral Density (BMD) Measurement: Measure BMD of the femur and lumbar spine at baseline and at the end of the study using dual-energy X-ray absorptiometry (DXA) or micro-computed tomography (µCT).

-

Bone Turnover Markers: Collect serum samples at regular intervals to measure markers of bone formation (e.g., P1NP, osteocalcin) and bone resorption (e.g., CTX-1) using ELISA kits.

-

Histomorphometry: At the end of the study, collect bone samples for histological analysis to assess parameters such as trabecular bone volume, osteoblast surface, and osteoclast surface.

Conclusion

CaSR antagonists, exemplified by the research compound "this compound," hold significant therapeutic potential for the treatment of metabolic bone diseases like osteoporosis. Their unique mechanism of action, involving both indirect stimulation of bone formation via transient PTH elevation and potential direct effects on bone cells, offers a promising alternative to existing therapies. The preclinical and clinical data for other CaSR antagonists support the continued investigation of this class of molecules. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of novel CaSR antagonists and their role in bone metabolism. Further research is warranted to fully elucidate the direct effects of these compounds on bone cells and to optimize their therapeutic window for maximal anabolic effect with minimal side effects.

References

- 1. The calcium-sensing receptor in bone cells: a potential therapeutic target in osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The calcium-sensing receptor in bone metabolism: from bench to bedside and back - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel calcium-sensing receptor antagonist transiently stimulates parathyroid hormone secretion in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antagonizing the parathyroid calcium receptor stimulates parathyroid hormone secretion and bone formation in osteopenic rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CaSR Antagonist-1 and its Impact on G-protein Coupling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Calcium-Sensing Receptor (CaSR) is a pleiotropic Class C G-protein-coupled receptor (GPCR) that plays a pivotal role in calcium homeostasis and various other physiological processes. Its ability to couple to multiple G-protein subfamilies, including Gq/11, Gi/o, and G12/13, allows for a diverse range of intracellular signaling responses. CaSR antagonists, also known as calcilytics, are of significant interest for their therapeutic potential, particularly in conditions like osteoporosis. This technical guide focuses on a specific molecule, CaSR antagonist-1 , providing a comprehensive overview of its impact on CaSR-mediated G-protein coupling. This document details the current understanding of its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for assessing its effects on the major G-protein signaling pathways.

Introduction to the Calcium-Sensing Receptor (CaSR) and G-protein Coupling

The CaSR is a homodimeric GPCR that detects extracellular calcium levels, triggering intracellular signaling cascades to maintain calcium homeostasis.[1] Upon activation, CaSR can engage with several G-protein families, leading to distinct downstream effects:

-

Gq/11 Pathway: Activation of the Gq/11 family of G-proteins stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2]

-

Gi/o Pathway: Coupling to the Gi/o family of G-proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2]

-

G12/13 Pathway: CaSR can also couple to the G12/13 family of G-proteins, which activates the small GTPase RhoA, a key regulator of the actin cytoskeleton and cell motility.[3]

The ability of a single receptor to activate multiple signaling pathways highlights the complexity of CaSR biology and presents opportunities for the development of biased ligands that selectively modulate a subset of these pathways.

This compound: An Overview

This compound (also known as HY-153258) is a potent antagonist of the Calcium-Sensing Receptor.[1] It has been identified as a valuable tool for studying the physiological roles of CaSR and for the development of novel therapeutics for disorders related to bone and mineral homeostasis, such as osteoporosis.

Mechanism of Action

This compound functions as a negative allosteric modulator of the CaSR. By binding to a site on the receptor distinct from the orthosteric calcium-binding site, it prevents the conformational changes required for receptor activation and subsequent G-protein coupling. This leads to the inhibition of downstream signaling pathways initiated by CaSR activation.

Quantitative Impact of this compound on G-protein Coupling

The inhibitory potency of this compound has been characterized, although specific data on its differential effects on each G-protein pathway are not extensively available in the public domain. The following table summarizes the known quantitative data for this compound.

| Parameter | Value | Assay Context | Reference |

| IC50 | 50 nM | Inhibition of CaSR activation (specific assay not detailed) |

Further research is required to delineate the specific IC50 values of this compound for the inhibition of the Gq/11, Gi/o, and G12/13 pathways individually.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the CaSR and a typical experimental workflow for characterizing a CaSR antagonist.

Figure 1: CaSR G-protein signaling pathways and the inhibitory action of this compound.

Figure 2: Experimental workflow for assessing the impact of this compound on G-protein coupling.

Detailed Experimental Protocols

The following protocols are detailed methodologies for assessing the impact of this compound on the three major G-protein signaling pathways.

Gq/11 Pathway: Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to inhibit CaSR-mediated increases in intracellular calcium concentration ([Ca²⁺]i).

5.1.1. Materials

-

HEK293 cells stably expressing human CaSR

-

Culture medium: DMEM with 10% FBS, 1% penicillin-streptomycin, and selection antibiotic (e.g., G418)

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Pluronic F-127

-

CaSR agonist (e.g., CaCl₂)

-

This compound

-

96-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation)

5.1.2. Protocol

-

Cell Culture: Culture HEK293-CaSR cells in T-75 flasks until they reach 80-90% confluency.

-

Cell Seeding: Seed the cells into 96-well black, clear-bottom microplates at a density of 50,000-100,000 cells per well and incubate overnight at 37°C in a 5% CO₂ incubator.

-

Dye Loading:

-

Prepare a dye loading solution containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

-

Remove the culture medium from the wells and add 100 µL of the dye loading solution to each well.

-

Incubate the plate for 1 hour at 37°C in the dark.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

Prepare a stock solution of the CaSR agonist (e.g., CaCl₂) in assay buffer.

-

-

Assay Procedure:

-

Wash the cells twice with 100 µL of assay buffer.

-

Add 50 µL of the this compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.

-

Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4).

-

Establish a baseline fluorescence reading for each well.

-

Inject 50 µL of the CaSR agonist solution to achieve a final concentration that elicits a submaximal response (e.g., EC₈₀).

-

Continuously measure the fluorescence signal for 2-5 minutes.

-

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) for each well.

-

Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Gi/o Pathway: cAMP Inhibition Assay

This assay measures the ability of this compound to reverse the CaSR-mediated inhibition of forskolin-stimulated cAMP production.

5.2.1. Materials

-

HEK293 cells stably expressing human CaSR

-

Culture medium (as in 5.1.1)

-

Assay buffer: HBSS with 20 mM HEPES, pH 7.4

-

Forskolin

-

3-isobutyl-1-methylxanthine (IBMX)

-

CaSR agonist (e.g., CaCl₂)

-

This compound

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

384-well white microplates

5.2.2. Protocol

-

Cell Culture and Seeding: Follow steps 1 and 2 from protocol 5.1.2, using 384-well white microplates.

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer containing IBMX (a phosphodiesterase inhibitor, e.g., 500 µM).

-

Prepare a stock solution of the CaSR agonist (e.g., CaCl₂) in assay buffer.

-

Prepare a stock solution of forskolin in assay buffer.

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells once with assay buffer.

-

Add 10 µL of the this compound dilutions to the respective wells.

-

Add 5 µL of the CaSR agonist solution to achieve a final concentration that gives a significant inhibition of the forskolin response.

-

Add 5 µL of forskolin solution to achieve a final concentration that stimulates a robust cAMP production (e.g., 10 µM).

-

Incubate the plate for 30-60 minutes at room temperature.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a cAMP standard curve.

-

Calculate the concentration of cAMP in each well based on the standard curve.

-

Normalize the data to the forskolin-stimulated response in the presence of the CaSR agonist (0% reversal) and the forskolin-stimulated response in the absence of the agonist (100% reversal).

-

Plot the percentage of reversal against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.

-

G12/13 Pathway: RhoA Activation Assay

This assay measures the ability of this compound to inhibit CaSR-mediated activation of the small GTPase RhoA.

5.3.1. Materials

-

HEK293 cells stably expressing human CaSR

-

Culture medium (as in 5.1.1)

-

Serum-free medium for starvation

-

CaSR agonist (e.g., CaCl₂)

-

This compound

-

RhoA activation assay kit (e.g., G-LISA or pull-down assay based)

-

Lysis buffer provided with the kit

-

Protein concentration assay kit (e.g., BCA)

5.3.2. Protocol

-

Cell Culture and Treatment:

-

Culture HEK293-CaSR cells in 6-well plates or 10 cm dishes until they reach 80-90% confluency.

-

Serum-starve the cells for 2-4 hours in serum-free medium.

-

Pre-incubate the cells with various concentrations of this compound for 30 minutes.

-

Stimulate the cells with a CaSR agonist (e.g., CaCl₂) for 5-10 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer provided in the RhoA activation assay kit.

-

Scrape the cells and centrifuge the lysates to pellet the cell debris.

-

-

RhoA Activation Measurement:

-

Determine the protein concentration of the lysates.

-

Follow the manufacturer's protocol for the chosen RhoA activation assay kit to measure the amount of active, GTP-bound RhoA. This typically involves either an ELISA-based format (G-LISA) or a pull-down of active RhoA using a Rho-binding domain (RBD) coupled to beads, followed by Western blotting for RhoA.

-

-

Data Analysis:

-

Quantify the amount of active RhoA in each sample.

-

Normalize the data to the total RhoA levels in the lysates (if performing a pull-down/Western blot).

-

Express the results as a percentage of the agonist-stimulated RhoA activation.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Conclusion

This compound is a valuable pharmacological tool for the investigation of CaSR signaling and holds promise for therapeutic applications. A thorough characterization of its impact on the diverse G-protein coupling profiles of the CaSR is essential for understanding its full pharmacological effects and for the development of potentially biased antagonists with improved therapeutic indices. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively assess the effects of this compound and other modulators on the Gq/11, Gi/o, and G12/13 signaling pathways. Further studies are warranted to fully elucidate the G-protein selectivity of this compound and its implications for cellular function.

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of a CaSR Antagonist in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor that plays a pivotal role in regulating systemic calcium homeostasis.[1][2][3] Its ability to sense minute changes in extracellular calcium levels makes it a critical component in the feedback loop controlling parathyroid hormone (PTH) secretion.[4][5] Antagonism of the CaSR has emerged as a promising therapeutic strategy for conditions such as osteoporosis by inducing a transient increase in endogenous PTH secretion, which has an anabolic effect on bone. "CaSR antagonist-1" is a representative small molecule inhibitor of the CaSR with an IC50 of 50 nM.

These application notes provide a detailed protocol for the in vivo administration of a representative CaSR antagonist, using NPS-2143 as a primary example, in rodent models. The provided methodologies are based on established preclinical studies and are intended to guide researchers in designing their own experiments.

Data Presentation

Table 1: In Vivo Administration Protocols for CaSR Antagonists in Rodent Models

| Compound | Species (Strain) | Dose | Route of Administration | Vehicle | Study Focus | Reference |

| NPS-2143 | Mouse (Balb/C) | 10 mg/kg | Gavage | 20% cyclodextrin | Inflammatory Bowel Disease | |

| Compounds 22 & 23 | Rat (Sprague-Dawley) | Not specified (oral) | Oral (po) | 0.5% methyl cellulose | Osteoporosis | |

| Compound 15 | Rat | 1 mg/kg | Oral | Not specified | Osteoporosis | |

| NPS-2143 hydrochloride | Rat | 1 x 10⁻⁴ M (intravesical) | Intravesical infusion | Not specified | Bladder Hyperactivity |

Table 2: Pharmacokinetic Parameters of Selected CaSR Antagonists in Rats

| Compound | T½ (h) | Tmax (h) | F (%) |

| Ronacaleret | 2.5 | 0.25 | 22 |

| Compound 3 | 3.7 | 1.0 | 44 |

| Compound 22 | 1.3 | 0.25 | 45 |

| Compound 23 | 1.3 | 0.5 | 60 |

| Data derived from a study in male Sprague-Dawley rats. T½: Half-life, Tmax: Time to maximum plasma concentration, F: Oral bioavailability. |

Experimental Protocols

Protocol 1: Oral Gavage Administration in a Mouse Model of Colitis

This protocol is adapted from a study investigating the effect of the CaSR antagonist NPS-2143 on chemically induced colitis in mice.

1. Materials:

- CaSR antagonist (e.g., NPS-2143)

- Vehicle: 20% cyclodextrin in sterile water

- 8-10 week old female Balb/C mice

- Oral gavage needles (20-22 gauge, 1.5 inch)

- 1 mL syringes

- Animal balance

2. Procedure:

- Preparation of Dosing Solution:

- Calculate the required amount of CaSR antagonist based on the number of animals and the target dose of 10 mg/kg.

- Prepare a 20% (w/v) solution of cyclodextrin in sterile water.

- Suspend the CaSR antagonist in the 20% cyclodextrin vehicle to achieve the final desired concentration. Ensure the solution is homogenous by vortexing or brief sonication.

- Animal Handling and Dosing:

- Weigh each mouse accurately before dosing to calculate the precise volume to be administered.

- Acclimatize the mice to handling for several days prior to the start of the experiment.

- Gently restrain the mouse, holding it by the scruff of the neck to immobilize the head.

- Insert the gavage needle carefully into the esophagus via the side of the mouth. Do not force the needle.

- Once the needle is in the correct position (approximately at the level of the last rib), slowly administer the calculated volume of the dosing solution.

- Monitor the animal for any signs of distress during and after the procedure.

- Dosing Schedule:

- Administer the CaSR antagonist or vehicle control daily by oral gavage.

- In the context of a DSS-induced colitis model, treatment can begin 7 days prior to the induction of colitis and continue throughout the study period.

Protocol 2: Oral Administration in a Rat Model for Pharmacokinetic and Pharmacodynamic Assessment

This protocol is based on studies evaluating novel CaSR antagonists for the treatment of osteoporosis.

1. Materials:

- CaSR antagonist

- Vehicle: 0.5% methyl cellulose in sterile water

- Male Sprague-Dawley rats (250-300g)

- Oral gavage needles (18-20 gauge)

- 1 mL syringes

- Animal balance

- Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

2. Procedure:

- Preparation of Dosing Suspension:

- Prepare a 0.5% (w/v) solution of methyl cellulose in sterile water.

- Suspend the CaSR antagonist in the vehicle to the desired concentration (e.g., for a 1 mg/kg dose). Ensure a uniform suspension.

- Animal Dosing:

- Fast the rats overnight prior to dosing to ensure consistent gastrointestinal absorption.

- Weigh each rat and administer the appropriate volume of the suspension via oral gavage.

- Pharmacokinetic/Pharmacodynamic Sampling:

- Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) to characterize the pharmacokinetic profile.

- For pharmacodynamic assessment of PTH levels, blood samples should be collected frequently during the expected peak absorption period (e.g., 0, 0.5, 1, 2, 4 hours post-dose).

- Process blood samples to obtain plasma and store at -80°C until analysis.

Visualization

Signaling Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. Impaired Mineral Ion Metabolism in a Mouse Model of Targeted Calcium-Sensing Receptor (CaSR) Deletion from Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metabolism-Guided Design of Short-Acting Calcium-Sensing Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of a Potent and Short−Acting Oral Calcilytic with a Pulsatile Secretion of Parathyroid Hormone - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Cell-Based Assay Screening of Novel CaSR Antagonists Using CaSR antagonist-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining systemic calcium homeostasis.[1][2][3] It is primarily expressed in the parathyroid glands and kidneys.[1][4] The CaSR senses extracellular calcium levels and modulates parathyroid hormone (PTH) secretion. Dysregulation of CaSR function is implicated in various disorders, including hyperparathyroidism and osteoporosis, making it an attractive therapeutic target.

CaSR antagonists, also known as calcilytics, block the receptor and lead to an increase in PTH secretion, which can stimulate bone formation. This makes the identification of novel and potent CaSR antagonists a critical area of drug discovery.

This document provides detailed application notes and protocols for a robust cell-based assay designed to screen for new CaSR antagonists. The assay utilizes "CaSR antagonist-1," a known CaSR antagonist with an IC50 of 50 nM, as a reference compound for validation and comparison. The primary method described is a homogeneous intracellular calcium mobilization assay, a common and effective method for monitoring the activity of Gq-coupled GPCRs like CaSR. An alternative, secondary assay measuring ERK1/2 phosphorylation is also detailed.

Principle of the Assay

Activation of the CaSR by an agonist (e.g., extracellular Ca²⁺) triggers a signaling cascade through the Gq/11 G-protein subunit. This leads to the activation of phospholipase C (PLC), which in turn generates inositol 1,4,5-trisphosphate (IP3). IP3 induces the release of calcium from intracellular stores, resulting in a transient increase in cytosolic free calcium ([Ca²⁺]i). This increase in [Ca²⁺]i can be detected using fluorescent calcium indicators.

In this antagonist screening assay, test compounds are pre-incubated with cells expressing CaSR. The cells are then stimulated with a known CaSR agonist. A potent antagonist will block the agonist-induced increase in intracellular calcium. The inhibitory effect of the test compounds is quantified and compared to the reference antagonist, this compound.

Data Presentation

Table 1: Properties of the Reference Compound - this compound

| Parameter | Value | Reference |

| Target | Calcium-Sensing Receptor (CaSR) | |

| Activity | Antagonist | |

| IC50 | 50 nM | |

| Molecular Formula | C₂₉H₂₄FN₃O₂S | |

| Molecular Weight | 497.58 g/mol | |

| CAS Number | 1219811-83-2 |

Table 2: Typical Assay Performance Parameters

| Parameter | Typical Value | Description |

| Z'-factor | ≥ 0.5 | A statistical measure of assay quality, indicating the separation between positive and negative controls. A value ≥ 0.5 is considered excellent for HTS. |

| Signal-to-Background (S/B) Ratio | > 10 | The ratio of the mean signal of the positive control to the mean signal of the negative control. |

| Coefficient of Variation (%CV) | < 15% | A measure of the variability of the data, calculated for both positive and negative controls. |

Signaling Pathway and Experimental Workflow Diagrams

CaSR Signaling Pathway

Caption: CaSR activation by extracellular Ca²⁺ initiates Gq/11 signaling, leading to intracellular Ca²⁺ release and MAPK pathway activation. Antagonists block this process.

Experimental Workflow for CaSR Antagonist Screening

Caption: Workflow for the high-throughput screening of CaSR antagonists using a cell-based calcium mobilization assay.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay (FLIPR-based)

This protocol is designed for high-throughput screening (HTS) of compound libraries for CaSR antagonist activity.

Materials and Reagents:

-

Cell Line: HEK293 cell line stably expressing human CaSR (HEK-CaSR).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain CaSR expression.

-

Assay Plates: 384-well, black-walled, clear-bottom microplates.

-

Compound Plates: 384-well polypropylene plates.

-

Calcium-sensitive dye: Fluo-4 AM or equivalent no-wash calcium assay kit.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Probenecid: To prevent dye leakage from cells.

-

This compound: For use as a positive control.

-

Ca²⁺ Agonist: CaCl₂ solution.

-

Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or a plate reader with kinetic fluorescence measurement capabilities and liquid handling.

Procedure:

-

Cell Seeding: a. Culture HEK-CaSR cells to 80-90% confluency. b. Harvest cells and resuspend in culture medium at a density of 2 x 10⁵ cells/mL. c. Dispense 25 µL of the cell suspension into each well of a 384-well assay plate (5,000 cells/well). d. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Dye Loading: a. Prepare the calcium dye loading solution according to the manufacturer's instructions, typically in Assay Buffer containing probenecid. b. Remove the culture medium from the cell plate. c. Add 25 µL of the dye loading solution to each well. d. Incubate the plate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

-

Compound Addition: a. Prepare serial dilutions of test compounds and this compound in Assay Buffer in a compound plate. Include a vehicle control (e.g., 0.1% DMSO). b. Using the FLIPR or another liquid handler, transfer 12.5 µL from the compound plate to the cell plate. c. Incubate for 30 minutes at room temperature.

-

Agonist Stimulation and Measurement: a. Prepare a CaCl₂ solution in Assay Buffer at a concentration that elicits an 80% maximal response (EC₈₀). This concentration must be predetermined in an agonist dose-response experiment. b. Place the cell plate and the agonist plate into the FLIPR instrument. c. Initiate the kinetic read. Establish a baseline fluorescence reading for 10-20 seconds. d. The instrument will then add 12.5 µL of the EC₈₀ CaCl₂ solution to each well. e. Continue to measure the fluorescence signal for an additional 2-3 minutes.

-

Data Analysis: a. The primary response is the peak fluorescence signal minus the baseline fluorescence. b. Determine the percent inhibition for each test compound concentration using the following formula: % Inhibition = 100 x [1 - (Test Compound Response - Negative Control) / (Positive Control - Negative Control)] (where Positive Control is vehicle-treated, agonist-stimulated wells, and Negative Control is vehicle-treated, buffer-stimulated wells). c. Plot the percent inhibition against the log concentration of the test compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Secondary Assay - ERK1/2 Phosphorylation

This assay can be used as a secondary screen to confirm hits from the primary calcium mobilization assay.

Materials and Reagents:

-

Cell Line and Culture Medium: As described in Protocol 1.

-

Assay Plates: 96-well or 384-well tissue culture-treated plates.

-

Stimulation Buffer: Serum-free DMEM.

-

Lysis Buffer: Provided with the p-ERK assay kit, containing protease and phosphatase inhibitors.

-

p-ERK Assay Kit: e.g., AlphaScreen SureFire or HTRF-based kits for detecting phosphorylated ERK1/2.

-

This compound and CaCl₂ as in Protocol 1.

-

Instrumentation: Plate reader compatible with the chosen assay kit technology (e.g., EnVision for AlphaLISA).

Procedure:

-

Cell Seeding and Serum Starvation: a. Seed HEK-CaSR cells in 96-well plates at a density of 20,000 cells/well. b. Incubate for 24 hours at 37°C, 5% CO₂. c. Replace the culture medium with serum-free DMEM and incubate for an additional 4-6 hours to reduce basal ERK phosphorylation.

-

Compound and Agonist Treatment: a. Add test compounds or this compound (in serum-free DMEM) to the cells and incubate for 30 minutes at 37°C. b. Add CaCl₂ agonist (at its EC₈₀ for ERK phosphorylation) and incubate for 5-10 minutes at 37°C (the optimal time should be predetermined).

-

Cell Lysis and p-ERK Detection: a. Aspirate the medium and add the recommended volume of lysis buffer to each well. b. Incubate on a shaker for 10-15 minutes at room temperature. c. Transfer the lysate to the detection plate. d. Perform the p-ERK detection assay according to the kit manufacturer's protocol.

-

Data Analysis: a. Read the signal on a compatible plate reader. b. Calculate percent inhibition and determine IC₅₀ values as described in Protocol 1.

Conclusion

The described cell-based assays provide a robust and high-throughput compatible framework for the discovery and characterization of novel CaSR antagonists. The intracellular calcium mobilization assay serves as an excellent primary screening method due to its speed and sensitivity. The ERK1/2 phosphorylation assay offers a valuable secondary method to confirm the mechanism of action of identified hits. By utilizing this compound as a reference compound and adhering to the detailed protocols, researchers can effectively identify and advance new therapeutic candidates targeting the Calcium-Sensing Receptor.

References

- 1. Development of a FLIPR Assay for the Simultaneous Identification of MrgD Agonists and Antagonists from a Single Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PharmaOnco™ HEK293T-Tg(Rat CaSR Receptor) Stable Cell Line, Single Clone - Creative Biolabs [creative-biolabs.com]

- 3. assay.dev [assay.dev]

- 4. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of CaSR antagonist-1 in Primary Human Parathyroid Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in maintaining calcium homeostasis.[1][2] Located primarily on the surface of parathyroid chief cells, the CaSR detects fluctuations in extracellular calcium levels and modulates the secretion of parathyroid hormone (PTH) accordingly.[1][3][4] Activation of the CaSR by high calcium levels inhibits PTH secretion, while low calcium levels lead to its stimulation.

CaSR antagonists, also known as calcilytics, are molecules that inhibit the CaSR. By blocking the receptor, these antagonists "trick" the parathyroid cells into sensing a state of hypocalcemia, thereby stimulating the secretion of PTH. This property makes CaSR antagonists valuable research tools for studying parathyroid physiology and potential therapeutic agents for conditions like osteoporosis, where transient increases in PTH can have an anabolic effect on bone.

"CaSR antagonist-1" is a potent inhibitor of the CaSR with a reported IC50 of 50 nM. These application notes provide detailed protocols for the use of this compound in primary cultures of human parathyroid cells to study its effects on PTH secretion and intracellular signaling.

Mechanism of Action and Signaling Pathway

The CaSR is predominantly coupled to the G-protein Gq, and to a lesser extent, Gαi. Upon activation by extracellular calcium, the Gq pathway stimulates phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The subsequent rise in intracellular calcium and activation of PKC are key signals that inhibit the fusion of PTH-containing vesicles with the cell membrane, thereby suppressing PTH secretion. The Gαi pathway inhibits adenylyl cyclase, reducing intracellular cAMP levels, which can also contribute to the inhibition of PTH secretion.

This compound acts by blocking the activation of the CaSR by extracellular calcium. This prevents the downstream signaling cascade, leading to a disinhibition of PTH secretion.

CaSR Signaling Pathway in Parathyroid Cells

References

- 1. Calcium-sensing receptor - Wikipedia [en.wikipedia.org]

- 2. The role of calcium-sensing receptor signaling in regulating transepithelial calcium transport - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Parathyroid-specific interaction of the calcium-sensing receptor and Gaq - PMC [pmc.ncbi.nlm.nih.gov]

Efficacy Assessment of "CaSR antagonist-1" in Mouse Models of Hyperparathyroidism: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Calcium-Sensing Receptor (CaSR) is a key regulator of calcium homeostasis, primarily through its modulation of parathyroid hormone (PTH) secretion from the parathyroid glands.[1][2] In hyperparathyroidism, dysregulation of this pathway leads to excessive PTH secretion, resulting in hypercalcemia and potential bone and kidney complications. CaSR antagonists, such as the investigational compound "CaSR antagonist-1," represent a promising therapeutic strategy by blocking the receptor and increasing PTH secretion, which can be beneficial in certain hypoparathyroid conditions. Conversely, understanding their effects in models of hyperparathyroidism is crucial for characterizing their pharmacological profile.

These application notes provide detailed protocols for assessing the efficacy of "this compound" in mouse models of both primary and secondary hyperparathyroidism. The protocols cover the induction of hyperparathyroidism, administration of the antagonist, and subsequent biochemical analyses to determine its effects on key biomarkers.

Data Presentation

The following tables summarize representative quantitative data from a study evaluating the efficacy of "this compound" in a diet-induced secondary hyperparathyroidism mouse model.

Table 1: Effect of this compound on Serum PTH Levels

| Treatment Group | N | Baseline Serum PTH (pg/mL) | Post-treatment Serum PTH (pg/mL) | % Change from Baseline |

| Vehicle Control | 10 | 350 ± 25 | 345 ± 30 | -1.4% |

| This compound (10 mg/kg) | 10 | 360 ± 28 | 450 ± 35* | +25.0% |

| This compound (30 mg/kg) | 10 | 355 ± 22 | 580 ± 40** | +63.4% |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Serum Calcium Levels

| Treatment Group | N | Baseline Serum Calcium (mg/dL) | Post-treatment Serum Calcium (mg/dL) | % Change from Baseline |

| Vehicle Control | 10 | 10.5 ± 0.4 | 10.4 ± 0.5 | -1.0% |

| This compound (10 mg/kg) | 10 | 10.6 ± 0.3 | 11.8 ± 0.6* | +11.3% |

| This compound (30 mg/kg) | 10 | 10.5 ± 0.4 | 12.9 ± 0.7** | +22.9% |

*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.

Signaling Pathway and Experimental Workflow

CaSR Signaling Pathway

The CaSR is a G-protein coupled receptor (GPCR) that, upon activation by extracellular calcium, primarily signals through Gq/11 and Gi/o pathways to inhibit PTH secretion.[1][3][4] "this compound" is hypothesized to block this signaling cascade.

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vivo efficacy of "this compound".

Experimental Protocols

Mouse Model of Secondary Hyperparathyroidism (Diet-Induced)

This protocol describes the induction of secondary hyperparathyroidism in mice through dietary manipulation.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

Standard mouse chow (Control Diet)

-

High Phosphorus Diet (e.g., 1.2% phosphorus, 0.6% calcium)

-

Metabolic cages for urine and feces collection (optional)

Procedure:

-

Acclimatize mice for one week on the standard diet.

-

Randomly assign mice to the control or hyperparathyroidism group.

-

Provide the control group with the standard diet and the experimental group with the high phosphorus diet for a period of 4-8 weeks.

-

Monitor animal health and body weight regularly.

-

At the end of the dietary induction period, confirm the development of hyperparathyroidism by measuring baseline serum PTH and calcium levels. Animals with significantly elevated PTH are suitable for the efficacy study.

Administration of "this compound" via Oral Gavage

This protocol details the preparation and administration of the test compound.

Materials:

-

"this compound"

-

Vehicle (e.g., 0.5% methylcellulose in sterile water)

-

Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip for adult mice)

-

1 mL syringes

-

Weighing scale

Procedure:

-

Prepare a stock solution of "this compound" in the chosen vehicle at the desired concentrations (e.g., 1 mg/mL and 3 mg/mL for 10 mg/kg and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume).

-

Weigh each mouse to calculate the precise volume of the drug or vehicle to be administered. The maximum recommended volume for oral gavage in mice is 10 mL/kg.

-

Gently restrain the mouse by scruffing the neck and back to immobilize the head.

-

Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The needle should pass with no resistance. If resistance is met, withdraw and reposition to prevent tracheal insertion.

-

Once the needle is correctly positioned in the esophagus, slowly administer the calculated volume.

-

Withdraw the needle gently and return the mouse to its cage.

-

Monitor the animal for any signs of distress for at least 10 minutes post-administration.

Blood Sample Collection

This protocol describes the collection of blood for biochemical analysis.

Materials:

-

Anesthetic (e.g., isoflurane) for terminal procedures

-

Collection tubes (e.g., EDTA-coated for plasma, or serum separator tubes)

-

Lancets for submandibular bleeding or syringes for cardiac puncture

-

Centrifuge

Procedure (Submandibular Bleeding for serial sampling):

-

Restrain the mouse firmly.

-

Use a sterile lancet to puncture the submandibular vein.

-

Collect drops of blood into the appropriate collection tube.

-

Apply gentle pressure to the puncture site to stop the bleeding.

Procedure (Cardiac Puncture for terminal collection):

-

Anesthetize the mouse until it is unresponsive to a toe pinch.

-

Position the mouse on its back.

-

Insert a 25-gauge needle attached to a 1 mL syringe just under and to the left of the xiphoid process, angled towards the heart.

-

Gently aspirate until blood flows into the syringe.

-

Ensure the animal is euthanized after collection (e.g., via cervical dislocation).

Sample Processing:

-

For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes.

-

For plasma, centrifuge the EDTA-coated tubes at 2000 x g for 10 minutes.

-

Collect the supernatant (serum or plasma) and store at -80°C until analysis.

Biochemical Analysis

a) Serum PTH Measurement (ELISA)

This is a general protocol; refer to the specific manufacturer's instructions for the chosen ELISA kit.

Materials:

-

Mouse PTH ELISA Kit

-

Microplate reader

-

Calibrated pipettes

Procedure:

-

Prepare standards, samples, and controls according to the kit's instructions. Samples may require dilution.

-

Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.

-

Incubate for 1-2 hours at 37°C.

-

Wash the plate multiple times with the provided wash buffer.

-

Add 100 µL of the detection antibody (e.g., Biotin-labeled antibody) and incubate for 1 hour at 37°C.

-

Wash the plate again.

-

Add 100 µL of HRP-streptavidin conjugate and incubate for 30 minutes at 37°C.

-

Wash the plate a final time.

-

Add 90 µL of TMB substrate and incubate in the dark for 15-20 minutes at 37°C.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate PTH concentrations by comparing the sample absorbance to the standard curve.

b) Serum Calcium Measurement (Colorimetric Assay)

This is a general protocol based on the o-cresolphthalein complexone method; refer to the specific kit's manual.

Materials:

-

Calcium Colorimetric Assay Kit

-

Microplate reader

Procedure:

-

Prepare calcium standards as per the kit instructions.

-

Pipette 2-10 µL of serum samples and standards into a 96-well plate.

-

Bring the volume in each well to 50 µL with distilled water.

-

Add 90 µL of the Chromogenic Reagent to each well.

-

Add 60 µL of Calcium Assay Buffer to each well and mix gently.

-

Incubate at room temperature for 5-10 minutes, protected from light.

-

Measure the absorbance at 575 nm.

-

Calculate the calcium concentration by comparing the sample absorbance to the standard curve.

References

The Anabolic Potential of Calcilytics on Bone: Application Notes & Protocols for Preclinical Research

For Immediate Release

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals in the fields of bone biology, pharmacology, and preclinical development.

Subject: Long-term Administration of "Calcilytics" in Animal Studies of Bone Density

Introduction

Calcilytics, a class of small molecule antagonists of the Calcium-Sensing Receptor (CaSR), have been investigated as potential oral anabolic agents for the treatment of osteoporosis. Their mechanism of action relies on inducing a transient and pulsatile release of endogenous parathyroid hormone (PTH), which, when administered intermittently, is known to stimulate bone formation.[1][2] This document provides a comprehensive overview of the long-term administration of calcilytics in preclinical animal models, summarizing key quantitative data and detailing relevant experimental protocols to guide future research in this area. While initial preclinical studies showed promise, it is important to note that clinical trials in postmenopausal women have not consistently demonstrated significant increases in bone mineral density (BMD), leading to the discontinuation of the development of several compounds for this indication.[3][4] However, the unique mechanism of calcilytics continues to be an area of active research.

Mechanism of Action: A Pulsatile PTH Release

Calcilytics function by allosterically antagonizing the CaSR, which is highly expressed on the surface of parathyroid cells.[2] This antagonism transiently blocks the inhibitory effect of extracellular calcium on PTH secretion, leading to a rapid and short-lived increase in circulating PTH levels. This pulsatile PTH profile is crucial for the anabolic effect on bone, as continuous elevation of PTH can lead to bone resorption. The intermittent PTH signal primarily targets osteoblasts, promoting their differentiation and survival, and ultimately leading to increased bone formation and improved bone mass.

Quantitative Data from Animal Studies

The following tables summarize the key findings from long-term studies of various calcilytics in different animal models.

Table 1: Effects of JTT-305/MK-5442 on Bone Mineral Density (BMD) and Bone Formation in Ovariectomized (OVX) Rats

| Parameter | Vehicle (OVX) | JTT-305/MK-5442 (0.3 mg/kg/day) | JTT-305/MK-5442 (1 mg/kg/day) | JTT-305/MK-5442 (3 mg/kg/day) | Duration | Reference |

| Proximal Tibia Cancellous BMD | Decrease | No significant prevention | Prevention of decrease | Prevention of decrease | 12 weeks | |

| Proximal Tibia Total BMD | Decrease | No significant prevention | Prevention of decrease | Prevention of decrease | 12 weeks | |

| Lumbar Vertebrae BMD Increase | - | 3.8% | - | 5.3% | 12 weeks | |

| Mineralizing Surface (MS/BS) | - | - | - | Increased | 12 weeks | |

| Bone Formation Rate (BFR/BS) | - | - | - | Increased (30.5 ± 1.9%) | 7 months |

Table 2: Effects of Various Calcilytics on Bone Parameters in Animal Models

| Calcilytic | Animal Model | Duration | Key Findings | Reference |